molecular formula C7H13NO4 B8816616 2-Amino-5-ethoxy-5-oxopentanoic acid

2-Amino-5-ethoxy-5-oxopentanoic acid

Cat. No.: B8816616
M. Wt: 175.18 g/mol
InChI Key: XMQUEQJCYRFIQS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

2-amino-5-ethoxy-5-oxopentanoic acid

InChI

InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)

InChI Key

XMQUEQJCYRFIQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Ethylglutamate can be synthesized through the esterification of glutamic acid. The process involves the reaction of glutamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-5-ethoxy-5-oxopentanoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of glutamic acid and ethanol into the reactor, with the product being continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions: Gamma-Ethylglutamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form gamma-ethylglutamic acid.

    Reduction: It can be reduced to form gamma-ethylglutamine.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Gamma-ethylglutamic acid.

    Reduction: Gamma-ethylglutamine.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Gamma-Ethylglutamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying the metabolism of glutamate derivatives.

    Industry: It is used in the production of biodegradable polymers and other materials.

Mechanism of Action

Gamma-Ethylglutamate exerts its effects by interacting with glutamate receptors in the body. These receptors are involved in various physiological processes, including neurotransmission and cellular metabolism. The ethyl group attached to the gamma carbon of the glutamate molecule can influence the binding affinity and activity of the compound at these receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-5-ethoxy-5-oxopentanoic acid
  • Synonyms: L-Glutamic acid 5-ethyl ester (enantiomer-specific)
  • Molecular Formula: C₇H₁₃NO₅
  • CAS Number: Not explicitly provided, but structurally related derivatives are documented (e.g., (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid, CAS 2349518-36-9) .

Physical Properties :

  • Melting Point : 179°C (decomposition) .
  • Solubility : Soluble in water (100 mg/mL) .
  • Purity : ≥95% (commercially available as a white powder) .

A comparative analysis of this compound with structurally or functionally related compounds is presented below:

Table 1: Structural and Functional Comparison
Compound Molecular Formula CAS Number Key Features Applications
This compound C₇H₁₃NO₅ N/A Ethyl ester at C5; free α-amino and carboxylic acid groups. Organic synthesis intermediate; peptide modifications .
5-Amino-4-oxopentanoic acid (5-ALA) C₅H₉NO₃ 106-60-5 Free α-amino and ketone groups; endogenous precursor to heme. Photodynamic therapy (PDT) and diagnosis in oncology .
5-Amino-5-oxopentanoic acid C₅H₉NO₃ Not explicitly listed Oxo group at C5; structural isomer of 5-ALA. Limited data; potential intermediate in metabolic studies .
5-Amino-2-oxopentanoic acid C₅H₉NO₃ HMDB0006272 Oxo group at C2; positional isomer of 5-ALA. Studied for derivatization (e.g., trimethylsilylated forms for GC-MS) .
5-Aminolevulinic acid hydrochloride C₅H₉NO₃·HCl 5451-09-2 Hydrochloride salt of 5-ALA; enhanced solubility. Clinical use in PDT for brain tumors and actinic keratosis .
Key Differences and Research Findings :

Functional Group Impact: The ethoxy ester in this compound enhances lipophilicity compared to 5-ALA’s free carboxylic acid, influencing its use as a prodrug or synthetic intermediate . 5-ALA’s ketone group at C4 enables its conversion to protoporphyrin IX, a photosensitizer critical for PDT .

Medical vs. Synthetic Utility: 5-ALA and its hydrochloride are FDA-approved for photodynamic diagnosis and therapy, showing efficacy in extending survival in brain tumor models . this compound lacks direct therapeutic data but is valued in peptide synthesis (e.g., Boc-protected derivatives for solid-phase chemistry) .

Structural Isomerism: 5-Amino-2-oxopentanoic acid (oxo at C2) and 5-amino-5-oxopentanoic acid (oxo at C5) exhibit distinct metabolic fates. The former’s TMS derivatives are used in analytical chemistry, while the latter’s biological role remains underexplored .

Derivative Complexity: Complex derivatives like 5-[(2-amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic acid (CAS 168689-41-6) highlight the versatility of oxopentanoic acid scaffolds in drug discovery, though their applications are niche compared to 5-ALA .

Q & A

Q. What are effective synthetic routes for enantiomerically pure 2-Amino-5-ethoxy-5-oxopentanoic acid?

Methodological Answer: A common approach involves reductive alkylation of the primary amine. For example, (S)-2-Amino-5-ethoxy-5-oxopentanoic acid can react with benzaldehyde in dry methanol under basic conditions (triethylamine), followed by sodium borohydride reduction to yield (S)-2-(Benzylamino)-5-ethoxy-5-oxopentanoic acid. Critical parameters include maintaining anhydrous conditions, controlled temperature (0°C during NaBH4 addition), and purification via solvent partitioning (H2O/EtOAc) and MgSO4 drying .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

Methodological Answer:

  • Purification: Use solvent recrystallization (e.g., MeOH/EtOAc mixtures) or column chromatography with polar stationary phases (silica gel) and gradient elution.
  • Characterization:
    • NMR: Confirm stereochemistry and functional groups (e.g., ethoxy carbonyl at δ 1.2–1.4 ppm for CH3; α-proton splitting patterns).
    • HPLC-MS: Monitor purity (>98%) and detect isotopic analogs (e.g., deuterated derivatives) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C, 15N) of this compound be achieved for metabolic tracing studies?

Methodological Answer: A modular synthesis strategy allows incorporation of isotopes at specific positions. For example:

  • Use [13C]-labeled levulinic acid as a precursor.
  • Introduce 15N via Gabriel synthesis or enzymatic transamination.
  • Optimize reaction yields by adjusting pH during intermediate steps (e.g., protecting the α-amino group with Fmoc to prevent racemization) .

Q. What advanced spectroscopic techniques resolve ambiguities in distinguishing this compound from structural analogs (e.g., 5-Aminolevulinic acid derivatives)?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Differentiate ethoxy vs. methyl ester groups via long-range coupling (e.g., ethoxy carbonyl’s J coupling to adjacent CH2).
  • IR Spectroscopy: Identify ester C=O stretching (~1740 cm⁻¹) vs. amide I bands (~1650 cm⁻¹).
  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., compare with reported data for (S)-enantiomers) .

Q. How can computational modeling aid in predicting the reactivity of this compound in enzymatic systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for ester hydrolysis or transamination reactions.
  • Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., porphobilinogen synthase) to identify binding motifs.
  • Docking Studies: Use software like AutoDock to predict affinity for heme biosynthesis intermediates .

Q. What strategies mitigate instability issues during long-term storage?

Methodological Answer:

  • Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation.
  • Lyophilize hydrochloride salts for improved stability.
  • Avoid aqueous buffers with pH >7, which promote ester hydrolysis .

Q. How can researchers resolve contradictory data in kinetic studies of this compound’s enzymatic conversion?

Methodological Answer:

  • Isotope Dilution Assays: Use 15N-labeled internal standards to quantify conversion rates via LC-MS.
  • pH-Stat Titration: Monitor real-time proton release during enzymatic hydrolysis.
  • Control Experiments: Test for non-enzymatic degradation (e.g., thermal or pH-induced) to isolate enzyme-specific activity .

Comparative and Mechanistic Studies

Q. How does the ethoxy group influence the compound’s bioavailability compared to methyl or unsubstituted analogs?

Methodological Answer:

  • LogP Measurements: Compare partition coefficients (octanol/water) to assess lipophilicity.
  • Permeability Assays: Use Caco-2 cell monolayers to evaluate intestinal absorption.
  • In Vivo Pharmacokinetics: Track plasma concentrations in model organisms after oral vs. intravenous administration .

Q. What role does stereochemistry play in its interaction with heme biosynthesis enzymes?

Methodological Answer:

  • Enantioselective Synthesis: Prepare (R)- and (S)-enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones).
  • Enzyme Kinetics: Measure Km and Vmax for each enantiomer using purified δ-aminolevulinic acid dehydratase.
  • Circular Dichroism (CD): Correlate enzyme-induced conformational changes with stereochemical preferences .

Safety and Handling

Q. What precautions are critical when handling deuterated or isotopically labeled derivatives?

Methodological Answer:

  • Ventilation: Use fume hoods for volatile intermediates (e.g., methyl esters).
  • Waste Management: Segregate labeled waste to avoid environmental contamination.
  • Radiation Safety: For 14C-labeled compounds, monitor exposure with Geiger counters .

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